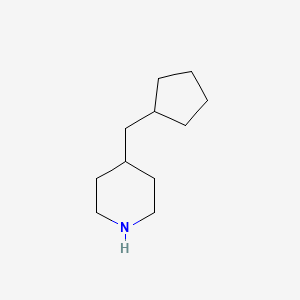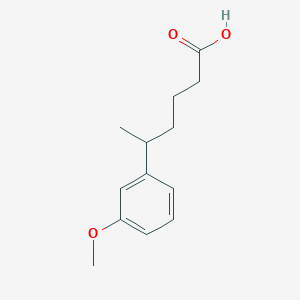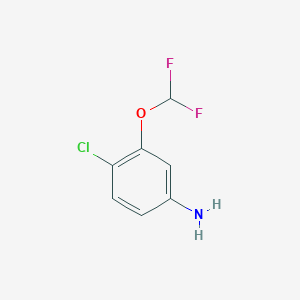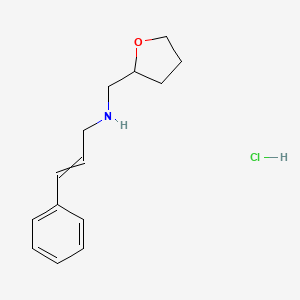
(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride
Descripción general
Descripción
(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride is a complex organic compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol. This compound is known for its potential implications in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride typically involves the reaction of 3-phenyl-2-propen-1-amine with tetrahydro-2-furanylmethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various organic synthesis reactions to study reaction mechanisms and pathways .
Biology
In biological research, this compound is used to study its effects on cellular processes and pathways. It may be used in experiments to understand its interactions with biological molecules and its potential as a therapeutic agent .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be studied for its effects on specific diseases and conditions, and its mechanism of action in the human body .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. It may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .
Mecanismo De Acción
The mechanism of action of (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Phenyl-2-propen-1-amine)
- (3-Phenyl-2-propyn-1-amine)
- (3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine
Uniqueness
(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group, a propenyl group, and a tetrahydro-2-furanylmethyl group makes it a versatile compound with diverse applications in research and industry .
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-4,6-8,14-15H,5,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWHDSYGPPQXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722801 | |
| Record name | N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869945-34-6 | |
| Record name | N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


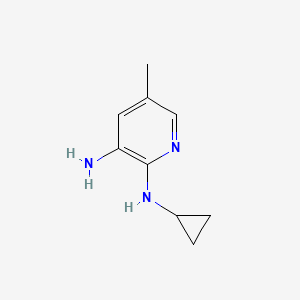
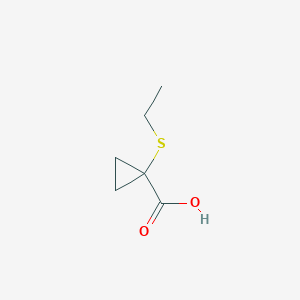
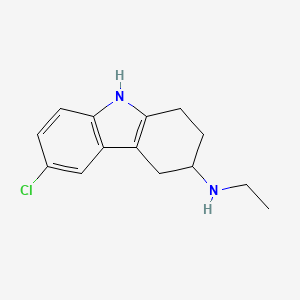
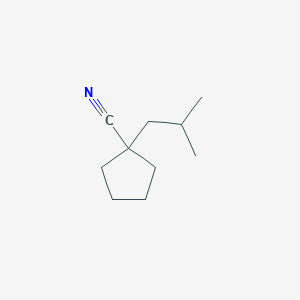
![(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B1425419.png)
amine](/img/structure/B1425421.png)
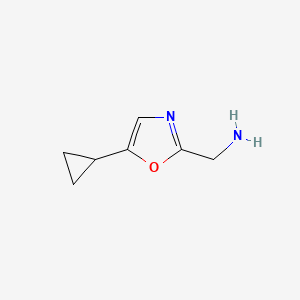
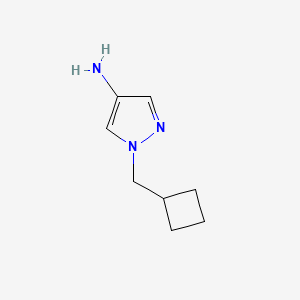
![1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1425424.png)
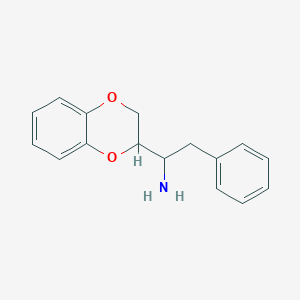
![2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1425427.png)
